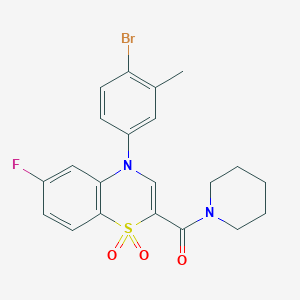

4-(4-bromo-3-methylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

4-(4-bromo-3-methylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a brominated phenyl group, a fluorinated benzothiazine core, and a piperidine carbonyl moiety

Properties

IUPAC Name |

[4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrFN2O3S/c1-14-11-16(6-7-17(14)22)25-13-20(21(26)24-9-3-2-4-10-24)29(27,28)19-8-5-15(23)12-18(19)25/h5-8,11-13H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVQQAVOBQJZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-3-methylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions The process begins with the bromination of 3-methylphenyl to introduce the bromine atom This is followed by the formation of the benzothiazine core through a cyclization reaction involving a suitable thiourea derivative and a fluorinated aromatic compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Research indicates that this compound may exhibit several biological activities:

- Inhibition of Aldose Reductase (ALR2) : The compound has shown potential as an inhibitor of ALR2, an enzyme associated with diabetic complications. In vitro studies have reported IC50 values ranging from 0.11 μM to 10.42 μM for related benzothiazine derivatives, indicating significant inhibitory activity against this target.

- Antioxidant Activity : Preliminary evaluations suggest that the compound may possess antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.

- Acetylcholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine and is a target for Alzheimer's disease treatment.

Therapeutic Applications

The therapeutic implications of this compound are noteworthy:

- Diabetes Management : Due to its inhibition of ALR2, the compound may serve as a candidate for developing treatments aimed at preventing diabetic complications.

- Neurodegenerative Diseases : Its potential acetylcholinesterase inhibition positions it as a candidate for research into therapies for Alzheimer's disease and other neurodegenerative disorders.

- Antioxidant Therapies : The antioxidant properties may open avenues for applications in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on ALR2 Inhibition : Research has documented the effectiveness of various derivatives in inhibiting ALR2, providing insights into structure-activity relationships that can guide future modifications to enhance efficacy.

- Antioxidant Activity Evaluation : Experimental studies have assessed the antioxidant capacity of the compound, demonstrating its potential utility in therapeutic applications targeting oxidative stress.

Mechanism of Action

The mechanism of action of 4-(4-bromo-3-methylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-bromo-3-methylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can be compared with other benzothiazine derivatives such as:

- 4-(4-chloro-3-methylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

- 4-(4-bromo-3-methylphenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Uniqueness

The unique combination of bromine, fluorine, and piperidine carbonyl groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-(4-bromo-3-methylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential as an inhibitor in various biological pathways, and its pharmacological implications.

Chemical Structure

The compound features a complex structure that includes:

- A benzothiazine core

- A piperidine carbonyl substituent

- Fluorine and bromine substituents on the aromatic ring

Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiazine derivatives possess minimal inhibitory concentration (MIC) values ranging from 2 to 8 µg/mL against various Gram-positive and Gram-negative bacteria. The compound is hypothesized to exhibit similar properties due to its structural analogies with known active compounds .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 - 8 |

| Escherichia coli | 4 - 10 |

| Pseudomonas aeruginosa | 8 - 16 |

Inhibition of Enzymatic Activity

The compound's structure suggests potential activity as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Compounds with similar structures have shown promising results in inhibiting PARP activity, leading to decreased proliferation of cancer cells, particularly those with BRCA mutations .

Case Studies

- Antimicrobial Screening : A study synthesized various benzothiazine derivatives and tested their antimicrobial activity. The most promising candidates showed significant inhibition against both bacterial and fungal strains, supporting the hypothesis that our compound may exhibit similar or enhanced activity due to its unique substitutions .

- PARP Inhibition : A related study on tetrahydropyridophthlazinones demonstrated effective inhibition of PARP enzymes with low nanomolar IC50 values. This suggests that compounds with similar structural features could also serve as effective PARP inhibitors, potentially leading to applications in cancer therapy .

Computational Studies

Computational modeling and quantum chemical calculations have been employed to predict the biological behavior of benzothiazine derivatives. Density Functional Theory (DFT) has been used to optimize geometries and correlate experimental data with theoretical predictions. These studies provide insights into the electronic properties and reactivity of the compound, potentially guiding further synthetic modifications for enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.